5-Nitro-1,3-dihydroisoindole-2-sulfonyl fluoride
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Overview
Description
5-Nitro-1,3-dihydroisoindole-2-sulfonyl fluoride is a chemical compound with the molecular formula C8H7FN2O4S It is a derivative of isoindole, a heterocyclic compound, and contains nitro, sulfonyl fluoride, and dihydroisoindole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-1,3-dihydroisoindole-2-sulfonyl fluoride typically involves the nitration of 1,3-dihydroisoindole followed by sulfonylation and fluorinationThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and sulfonylation processes using continuous flow reactors to ensure consistent quality and high yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Nitro-1,3-dihydroisoindole-2-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulfonyl fluoride group can undergo nucleophilic substitution reactions, leading to the formation of sulfonamide or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonyl fluoride group under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
5-Nitro-1,3-dihydroisoindole-2-sulfonyl fluoride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Nitro-1,3-dihydroisoindole-2-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The sulfonyl fluoride group can react with nucleophilic sites in proteins, potentially inhibiting enzyme activity and disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 5-Nitro-1,3-dihydroisoindole-2-sulfonamide
- 5-Nitro-1,3-dihydroisoindole-2-sulfonate
- 5-Nitro-1,3-dihydroisoindole-2-sulfonyl chloride
Uniqueness
5-Nitro-1,3-dihydroisoindole-2-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity compared to its sulfonamide, sulfonate, and sulfonyl chloride counterparts. This unique reactivity makes it a valuable compound for specific applications in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
5-nitro-1,3-dihydroisoindole-2-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O4S/c9-16(14,15)10-4-6-1-2-8(11(12)13)3-7(6)5-10/h1-3H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBGQOWHMCQESN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1S(=O)(=O)F)C=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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